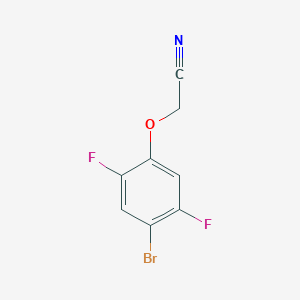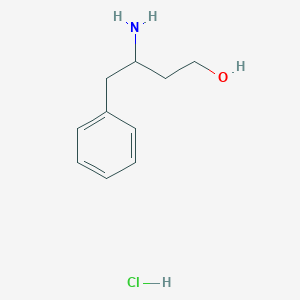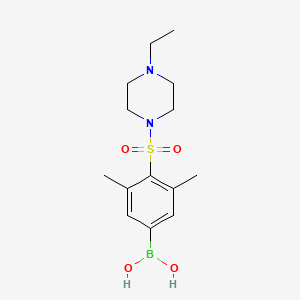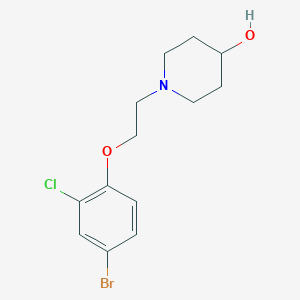
N-Hexadecanol (2,2,3,3...16,16,16-D31)
Descripción general
Descripción
It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.
Aplicaciones Científicas De Investigación
N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in lipidomics to investigate lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form hexadecanoic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Hexadecyl halides or esters.
Mecanismo De Acción
The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-SAQPIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)


![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)



![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)



